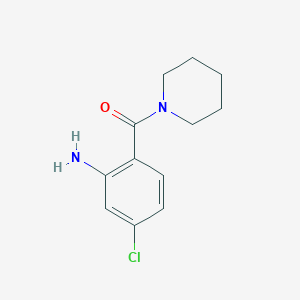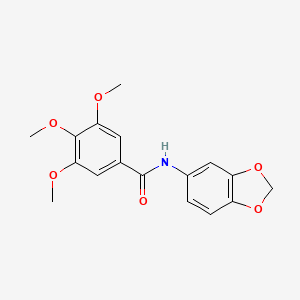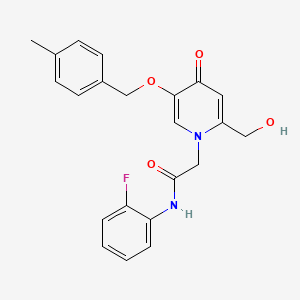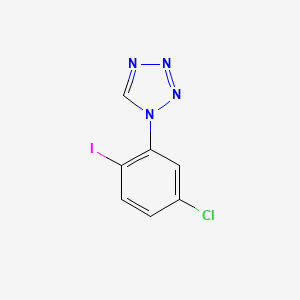
5-Chloro-2-(piperidine-1-carbonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(piperidine-1-carbonyl)aniline is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 . It is commonly used in research .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of 4-chloroisatoic anhydride and piperidine in dimethylformamide (DMF) at ambient temperature . The mixture is stirred overnight and then concentrated in vacuo. The resulting residue is purified by silica gel chromatography to provide the amide .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 . This indicates the presence of a piperidine ring attached to an aniline group, with a chlorine atom on the aniline ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, piperidine derivatives are known to be important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
This compound has a predicted melting point of 142.91°C and a predicted boiling point of approximately 432.9°C at 760 mmHg . Its density is predicted to be approximately 1.3 g/cm3, and its refractive index is predicted to be n20D 1.61 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Interactions
One study describes the efficient synthesis of derivatives involving piperidine, aiming at producing compounds with antibacterial and antifungal activities. These derivatives demonstrate notable action against tested microbes, highlighting the compound's relevance in medicinal chemistry research (Goswami et al., 2022).
Another aspect of research focuses on the compound's crystal structure and its interactions. For instance, the crystal structure of a related compound, piperidino-acet-o-chloro-anilide, was analyzed, revealing intricate hydrogen bonding patterns that influence the compound's stability and reactivity (Höhne et al., 1973).
Intriguingly, studies on anilides of 1-piperidine carboxylic acids provide insights into intramolecular hydrogen bonds and proton transfer mechanisms, contributing to the understanding of the compound's chemical behavior and potential applications in creating more complex molecules (Brzeziński & Zundel, 1978).
Pharmaceutical Intermediates
Research into the carbonylation of amines and amino alcohols with carbon monoxide in the presence of copper salts, including piperidine, elucidates a pathway to formyl derivatives. This reaction is significant in synthesizing key pharmaceutical intermediates, indicating the broad utility of 5-Chloro-2-(piperidine-1-carbonyl)aniline in drug development (Nefedov et al., 1973).
Additionally, an optimized synthesis route for a pharmaceutical intermediate, highlighting the compound's role in producing narcotic analgesics and fentanyl analogues, further demonstrates its importance in medicinal chemistry (Kiricojevic et al., 2002).
Propiedades
IUPAC Name |
(2-amino-4-chlorophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLGHGVJQYNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2817634.png)
![1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2817636.png)
![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylpropyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2817640.png)
![7,7-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B2817641.png)

![2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2817643.png)

